3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

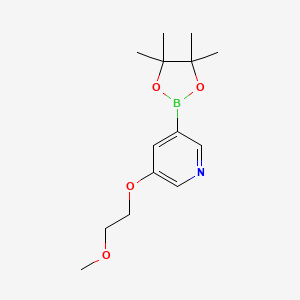

3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. Its structure features:

- A pyridine ring substituted at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a common motif in Suzuki-Miyaura cross-coupling reactions.

- A 2-methoxyethoxy substituent at position 3, which enhances solubility in polar organic solvents and influences electronic properties.

This compound is valuable in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules or polymers via cross-coupling reactions.

Properties

IUPAC Name |

3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-12(10-16-9-11)18-7-6-17-5/h8-10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXOOQHQJSHMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activity. This article aims to explore the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyridine ring substituted with a methoxyethoxy group and a dioxaborolane moiety. The presence of the dioxaborolane unit is significant as it can influence the compound's reactivity and interaction with biological targets.

Chemical Formula: C₁₄H₁₉BNO₄

Molecular Weight: 271.12 g/mol

CAS Number: Not available

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been studied for its potential role as an inhibitor in the PI3K/mTOR signaling pathway, which is crucial for cell proliferation and survival. Inhibiting this pathway can have significant implications for cancer therapy.

Key Mechanisms:

- PI3K/mTOR Inhibition: The compound may inhibit the phosphorylation of AKT, a downstream effector in the PI3K signaling pathway, thereby inducing apoptosis in cancer cells.

- Cell Cycle Arrest: Studies indicate that it can cause cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells.

Research Findings

Recent studies have evaluated the biological activity of related compounds that share structural similarities with 3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. These studies provide insights into its potential efficacy and therapeutic applications.

Case Studies

-

Inhibition of Cancer Cell Proliferation:

- A study synthesized various methoxypyridine derivatives and evaluated their inhibitory effects on PI3K/mTOR. One derivative demonstrated an IC50 value of 0.22 nM against PI3Kα and 23 nM against mTOR in vitro .

- The compound induced significant apoptosis in HCT-116 colorectal cancer cells and arrested the cell cycle at G0/G1 phase .

- Structure-Activity Relationship (SAR):

Data Table: Biological Activity Summary

| Compound Name | Target | IC50 (nM) | Effect on Cell Cycle | Induction of Apoptosis |

|---|---|---|---|---|

| 22c | PI3Kα | 0.22 | G0/G1 Arrest | Yes |

| 22c | mTOR | 23 | G0/G1 Arrest | Yes |

| 3-(Methoxyethoxy)-5-(Dioxaborolan) | Unknown | TBD | TBD | TBD |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3-Pyridinamine

- Structure : Methoxy at position 2, amine at position 3, and boronate ester at position 4.

- Molecular Formula : C₁₂H₁₉BN₂O₃ .

- Higher reactivity in nucleophilic substitution or condensation reactions due to the amine functionality.

- Applications : Likely used in drug discovery for coupling with electrophilic fragments .

2-(Methoxymethoxy)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine

- Structure : Methoxymethoxy group at position 2 and boronate ester at position 5.

- Molecular Formula: C₁₃H₂₀BNO₄ .

- Enhanced hydrolytic stability compared to primary ethers.

- Applications : Intermediate in synthesizing complex heterocycles .

2-Ethoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3-(Trifluoromethyl)Pyridine

- Structure : Ethoxy at position 2, trifluoromethyl at position 3, and boronate ester at position 5.

- Molecular Formula: C₁₅H₂₀BF₃NO₂ .

- Key Differences: Trifluoromethyl group provides strong electron-withdrawing effects, activating the pyridine ring for electrophilic substitution. Ethoxy substituent offers moderate solubility in nonpolar solvents.

- Applications : Pharmaceutical intermediate for fluorinated drug candidates .

Boronate Esters on Non-Pyridine Scaffolds

tert-Butyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-(Trimethylsilyl)Pyrrolidine-1-Carboxylate

- Structure : Boronate ester on a pyrrolidine ring with a trimethylsilyl group.

- Molecular Formula: C₁₈H₃₅BNO₄Si .

- Key Differences :

- Saturated pyrrolidine ring reduces aromatic conjugation, limiting electronic delocalization.

- Trimethylsilyl group increases steric hindrance, impacting cross-coupling efficiency.

- Applications : Hydrogenation studies and stereoselective synthesis .

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine

- Structure : Boronate ester fused to a pyrrolopyridine system.

- Molecular Formula : C₁₃H₁₇BN₂O₂ .

- Key Differences :

- Pyrrolopyridine core enhances π-stacking ability, useful in materials science.

- Lower solubility in aqueous media compared to pyridine derivatives.

- Applications : Building block for optoelectronic materials .

Key Research Findings

Electronic Effects : Electron-donating groups (e.g., 2-methoxyethoxy) enhance the pyridine ring’s electron density, improving oxidative stability but reducing electrophilic substitution rates .

Steric Considerations : Bulky substituents (e.g., methoxymethoxy, trimethylsilyl) lower cross-coupling efficiency but improve selectivity in multi-step syntheses .

Solubility : Ether-containing derivatives (e.g., target compound) exhibit superior solubility in DMSO and THF compared to amine- or CF₃-substituted analogs, facilitating homogeneous reaction conditions .

Biological Relevance: Amine- and thienopyrazole-functionalized boronate esters show promise in kinase inhibition (GSK-3α) and cytotoxic agent development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.